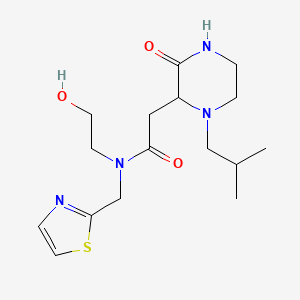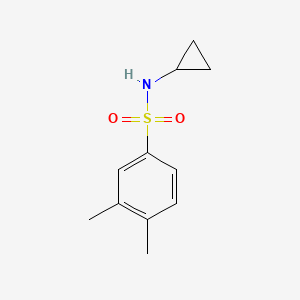![molecular formula C19H28N4O2 B5468606 N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinecarboxamide](/img/structure/B5468606.png)
N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-1-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is commonly referred to as 'DPCPX' and belongs to the class of adenosine receptor antagonists.
作用机制
DPCPX selectively binds to the adenosine A1 receptor and blocks its activation by adenosine. This results in the inhibition of several downstream signaling pathways, including the cAMP-PKA pathway, which is involved in the regulation of several physiological functions. The blockade of A1 receptors by DPCPX has been shown to have a significant impact on cardiac function, neurotransmission, and inflammation.
Biochemical and Physiological Effects:
DPCPX has been shown to have several biochemical and physiological effects in various studies. It has been shown to improve cardiac function by reducing myocardial ischemia-reperfusion injury and improving ventricular function. DPCPX has also been shown to modulate neurotransmission by increasing the release of several neurotransmitters such as dopamine, norepinephrine, and acetylcholine. Additionally, DPCPX has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
DPCPX has several advantages and limitations for lab experiments. One of the major advantages is its selectivity for the adenosine A1 receptor, which allows for specific targeting of this receptor. DPCPX is also readily available and has a high purity, making it easy to use in lab experiments. However, one of the limitations of DPCPX is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the use of DPCPX in scientific research. One of the potential applications is in the treatment of cardiovascular diseases, where DPCPX can be used to improve cardiac function and reduce ischemia-reperfusion injury. Additionally, DPCPX can be used in the treatment of neurological disorders such as Parkinson's disease, where it can modulate neurotransmission and improve motor function. Furthermore, DPCPX can be used in the treatment of inflammatory diseases such as rheumatoid arthritis, where it can reduce inflammation and pain.
Conclusion:
In conclusion, DPCPX is a promising compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its selectivity for the adenosine A1 receptor and its impact on several physiological functions make it a promising candidate for drug development. Further research is needed to fully understand the potential applications of DPCPX in various diseases.
合成方法
The synthesis of DPCPX involves the reaction of 1,3-dimethyl-2,6-dioxopiperidine with 4-phenylpiperazine in the presence of triethylamine. The resulting product is then treated with dimethylformamide and triethylamine to obtain DPCPX in high yield and purity. The synthesis method has been optimized by several researchers to improve the yield and purity of the compound.
科学研究应用
DPCPX has been extensively studied for its potential therapeutic applications in various diseases. It is primarily used as a selective antagonist for the adenosine A1 receptor, which plays a crucial role in regulating several physiological functions such as cardiac function, neurotransmission, and inflammation. DPCPX has been shown to have a significant impact on these functions, making it a promising candidate for drug development.
属性
IUPAC Name |
N,N-dimethyl-4-(4-phenylpiperazine-1-carbonyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c1-20(2)19(25)23-10-8-16(9-11-23)18(24)22-14-12-21(13-15-22)17-6-4-3-5-7-17/h3-7,16H,8-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMSWGSALMKQCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5468536.png)
![N-butyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5468543.png)
![[4-({[(4-isopropylphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5468559.png)


![N-(3-{N-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5468575.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B5468581.png)
![3-benzyl-5-{4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5468583.png)
![4-{[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2-methylphenol](/img/structure/B5468585.png)
![4-{4-[(3-chlorobenzyl)oxy]phenyl}-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5468593.png)


![5-(4-fluorophenyl)-2-methyl-N-[2-(trifluoromethyl)phenyl]-1,2,6-thiadiazinane-3-carboxamide 1,1-dioxide](/img/structure/B5468610.png)
![2-(methoxymethyl)-7-(4-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5468611.png)